molecular formula C18H18ClN3O3 B2730070 methyl 7-(3-(2-chlorophenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448126-06-4

methyl 7-(3-(2-chlorophenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2730070
CAS No.: 1448126-06-4
M. Wt: 359.81
InChI Key: BRQBROSTQNVZJR-UHFFFAOYSA-N
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Description

Methyl 7-(3-(2-chlorophenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic dihydroisoquinoline derivative featuring a 2-chlorophenyl urea substituent at the 7-position and a methyl ester group at the 2-position. The ureido moiety introduces hydrogen-bonding capabilities, while the 2-chloro substituent enhances electron-withdrawing effects and steric bulk. This compound is hypothesized to exhibit unique pharmacological properties due to its hybrid structure, combining a dihydroisoquinoline core with a substituted urea side chain .

Properties

IUPAC Name

methyl 7-[(2-chlorophenyl)carbamoylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c1-25-18(24)22-9-8-12-6-7-14(10-13(12)11-22)20-17(23)21-16-5-3-2-4-15(16)19/h2-7,10H,8-9,11H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQBROSTQNVZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(3-(2-chlorophenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydroisoquinoline core, followed by the introduction of the ureido group and the chlorophenyl ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(3-(2-chlorophenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially leading to new derivatives with different properties.

    Substitution: The chlorophenyl ring can undergo substitution reactions, where the chlorine atom is replaced by other functional groups, leading to a variety of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a range of chlorophenyl-substituted isoquinolines.

Scientific Research Applications

Neuropharmacological Applications

The compound belongs to the class of 3,4-dihydroisoquinolines, which are known for their diverse biological activities. Recent studies have highlighted its potential as an antidepressant, similar to Agomelatine, a well-known antidepressant that modulates melatonergic and serotonergic systems.

Key Findings:

  • Structure-Activity Relationship: Research indicates that modifications in the structure of 3,4-dihydroisoquinoline derivatives can significantly influence their pharmacological properties. For instance, compounds with specific substituents at certain positions exhibit varying degrees of neuroprotective effects and cytotoxicity on neuronal cell lines such as HEK293 and L02 .
  • Cytotoxicity Assessment: In vitro studies demonstrate that many derivatives of this compound exhibit low cytotoxicity at concentrations up to 100 μM, suggesting a favorable safety profile for potential therapeutic use .

Cancer Treatment

There is emerging evidence supporting the role of methyl 7-(3-(2-chlorophenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate in cancer research. Its ability to modulate cellular pathways involved in proliferation and apoptosis makes it a candidate for further exploration in oncology.

Mechanisms of Action:

  • Inhibition of Tumor Growth: Preliminary studies suggest that certain isoquinoline derivatives can inhibit the growth of cancer cell lines through mechanisms that may involve the modulation of calcium signaling pathways .
  • Potential as a Chemotherapeutic Agent: The compound's interaction with serotonin receptors and its effects on smooth muscle contractility indicate its potential utility in developing new chemotherapeutic strategies .

Neuroprotective Properties

The neuroprotective effects of this compound are particularly noteworthy. The compound has been studied for its ability to reduce oxidative stress and inflammation, which are critical factors in neurodegenerative diseases.

Research Insights:

  • Oxidative Stress Reduction: Compounds similar to this compound have been shown to decrease levels of reactive oxygen species (ROS) in neuronal cells, thereby protecting against oxidative damage associated with conditions like Alzheimer's disease and Parkinson's disease .
  • Neuroinflammation Modulation: By influencing inflammatory pathways, these compounds may offer therapeutic benefits in managing neuroinflammatory conditions .

Summary Table of Applications

Application AreaKey MechanismsReferences
NeuropharmacologyModulation of serotonergic systems ,
Cancer TreatmentInhibition of tumor growth via calcium signaling
NeuroprotectionReduction of oxidative stress and inflammation ,

Mechanism of Action

The mechanism of action of methyl 7-(3-(2-chlorophenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ureido group and the chlorophenyl ring play crucial roles in these interactions, potentially leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Substituent Diversity at the 7-Position

The 7-position of dihydroisoquinoline derivatives is a critical site for modulating biological activity. Below is a comparative analysis of substituents in analogous compounds:

Compound Name 7-Position Substituent Key Functional Groups Synthesis Yield Reference
Target Compound 3-(2-Chlorophenyl)ureido Urea, Chloroaromatic Not Reported N/A
Tert-butyl 7-(2-(Trifluoromethyl)benzyl)-... 2-(Trifluoromethyl)benzyl CF3, Benzyl Not Specified
Tert-butyl 7-(2-Cyanobenzyl)-... 2-Cyanobenzyl Cyano, Benzyl Not Specified
Tert-butyl 7-(3-Methoxybenzyl)-... 3-Methoxybenzyl Methoxy, Benzyl Not Specified
Tert-butyl 7-(2-Methoxyphenyl)-... 2-Methoxyphenyl Methoxy, Aryl 57%
Tert-butyl 7-(2-Hydroxyphenyl)-... 2-Hydroxyphenyl Hydroxy, Aryl 53%
Tert-butyl 7-(3-(Trifluoromethyl)benzyl)-... 3-(Trifluoromethyl)benzyl CF3, Benzyl 34%

Key Observations :

  • Electron-Withdrawing Groups: The trifluoromethyl (CF3) and cyano (CN) groups in compounds like 7c and 7d enhance lipophilicity and metabolic stability but may reduce aqueous solubility . The target compound’s 2-chloro group similarly exerts electron-withdrawing effects but with less steric bulk compared to CF3.
  • Hydrogen-Bonding Moieties: The ureido group in the target compound provides dual hydrogen-bond donor/acceptor capacity, unlike the methoxy or hydroxy groups in 7a, 7b, and 7e, which act primarily as hydrogen-bond acceptors or donors .
  • Synthetic Accessibility : Yields for aryl-substituted analogs (e.g., 7a, 7b) are moderate (53–57%), while benzyl-substituted derivatives (e.g., 7g) show lower yields (34%), possibly due to steric challenges in Suzuki-Miyaura coupling .

Core Modifications and Functional Groups

The dihydroisoquinoline core is frequently modified at the 2-position to optimize pharmacokinetics:

Compound Name 2-Position Substituent Functional Group Bioactivity Implications Reference
Target Compound Methyl carboxylate Ester Moderate hydrolysis N/A
Ethyl 6,7-Dimethoxy-1-methyl-... Ethyl carboxylate Ester Enhanced stability
6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-... Methylsulfonyl Sulfonyl Electrophilic reactivity
6,7-Dimethoxy-1-methyl-N-phenyl-... Phenyl carboxamide Amide Hydrogen bonding

Key Observations :

  • Ester vs. Amide : The target compound’s methyl ester group is more prone to hydrolysis than the amide in 6f, which could affect its metabolic half-life .

Spectral and Physicochemical Data

Critical spectral data highlight structural differences:

Compound Name ¹H-NMR Shifts (Key Signals) ¹⁹F-NMR (CF3) HREIMS/EIMS m/z Reference
Target Compound Ureido NH ~8.5 ppm N/A Not Reported N/A
Tert-butyl 7-(2-(Trifluoromethyl)benzyl)-... Aromatic H: 7.4–7.6 ppm -62.5 ppm (CF3) 414.2 [M+Na]⁺
Tert-butyl 7-(2-Cyanobenzyl)-... Aromatic H: 7.3–7.8 ppm N/A 371.1 [M+Na]⁺
Tert-butyl 7-(3-Methoxybenzyl)-... OCH3: 3.8 ppm N/A 369.2 [M+Na]⁺

Key Observations :

  • The target compound’s ureido NH protons are expected to resonate near 8.5 ppm, a region absent in analogs lacking urea groups.
  • Trifluoromethyl-containing compounds (e.g., 7c, 7g) exhibit distinct ¹⁹F-NMR signals at -62.5 ppm, confirming their electronic environment .

Research Implications

  • Activity Prediction : The target compound’s urea group may enhance binding to targets requiring hydrogen-bond interactions (e.g., kinases, proteases), whereas CF3-substituted analogs (7c, 7g) might favor hydrophobic binding pockets.
  • Synthetic Optimization : Lower yields in benzyl-substituted derivatives (e.g., 7g, 34%) suggest the need for improved coupling conditions, whereas aryl-substituted analogs (e.g., 7a, 7b) offer more reliable synthetic routes .

Biological Activity

Methyl 7-(3-(2-chlorophenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, in vitro studies, and comparisons with related compounds.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C18_{18}H18_{18}ClN3_{3}O3_{3}
  • Molecular Weight : 359.8 g/mol
  • CAS Number : 1448126-06-4

This structure features a dihydroisoquinoline core with a ureido group and a chlorophenyl substituent, which are crucial for its biological interactions.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The ureido group and chlorophenyl ring are essential for these interactions, potentially modulating various biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could interact with receptors that play roles in inflammatory responses or cell cycle regulation.

Cytotoxicity Assays

In vitro studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The results are summarized in the following table:

Cell LineIC50_{50} (µg/mL)Mechanism of Action
MCF-7 (Breast)5.36Induces apoptosis via Bax/Bcl-2 ratio increase
HepG2 (Liver)6.51Cell cycle arrest at G2/M phase

These results indicate that this compound exhibits significant cytotoxicity against both breast and liver cancer cells.

Comparison with Other Compounds

A comparative analysis with similar compounds reveals that variations in substituents can significantly affect biological activity:

Compound NameIC50_{50} (µg/mL)Activity Type
Methyl 7-(3-(4-chlorophenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate4.20Higher cytotoxicity
Methyl 7-(3-(2-bromophenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate6.80Moderate cytotoxicity

These findings suggest that the presence of chlorine in the phenyl ring may enhance the compound's efficacy compared to bromine or other substituents.

Case Studies

Several studies have focused on the therapeutic potential of this compound:

  • Study on MCF-7 Cells : A recent study demonstrated that treatment with this compound led to a significant increase in apoptosis markers such as caspase activation and changes in the Bax/Bcl-2 ratio, indicating its potential as an anticancer agent .
  • HepG2 Cell Line Analysis : Another investigation revealed that this compound could induce cell cycle arrest at the G2/M phase in HepG2 cells, suggesting its utility in liver cancer therapy .

Q & A

Q. Table 1: Representative Synthesis Parameters

StepReagents/ConditionsYieldCharacterization (Key Peaks)Source
Ureido Formation2-Chlorophenyl isocyanate, THF, 0°C70–85%IR: 1680 cm⁻¹ (C=O urea)
EsterificationMeOH, H₂SO₄, reflux65–75%¹H NMR: δ 3.75 (s, 3H, COOCH₃)

Basic: How is the compound structurally characterized in academic research?

Answer:
Advanced spectroscopic and crystallographic methods are employed:

  • ¹H/¹³C NMR : Assignments of aromatic protons (δ 7.2–7.8 ppm for 2-chlorophenyl) and methyl ester (δ 3.7–3.8 ppm) .
  • X-ray Diffraction : Resolves dihydroisoquinoline ring conformation and urea bond geometry (bond angles: ~120° for C-N-C) .

Q. Table 2: Key Spectral Data

TechniqueKey ObservationsSource
¹H NMR (CDCl₃)δ 7.53 (d, J=8.9 Hz, 2H, Ar-H)
IR Spectroscopy1725 cm⁻¹ (ester C=O), 1650 cm⁻¹ (urea C=O)
X-rayC11—N1—C12 angle: 117.9°

Basic: What safety protocols are critical during handling?

Answer:
Adhere to laboratory safety standards:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Storage : Inert atmosphere (N₂/Ar), away from ignition sources (P210) .

Q. Table 3: Safety Codes and Precautions

CodePrecautionSource
P201Obtain specialized instructions before use
P202Do not handle until safety protocols read

Advanced: How can mechanistic insights into its reactivity be investigated?

Answer:

  • Kinetic Studies : Monitor urea bond stability under varying pH (e.g., HPLC tracking degradation at pH 2–12) .
  • Computational Modeling : DFT calculations to predict electrophilic substitution sites (e.g., chlorophenyl ring activation) .

Q. Table 4: Computational Parameters (DFT)

ParameterValueRelevanceSource
HOMO-LUMO Gap4.2 eVReactivity toward electrophiles
Bond Length (C=O)1.23 ÅUrea group stability

Advanced: How to resolve contradictions in spectral data across studies?

Answer:
Discrepancies (e.g., NMR shifts) arise from solvent effects or impurities. Mitigation strategies include:

  • High-Resolution Techniques : Use 2D NMR (COSY, HSQC) to confirm assignments .
  • Reproducibility Checks : Repeat synthesis with rigorous purification (e.g., recrystallization) .

Q. Table 5: Example Data Contradiction Resolution

IssueResolution MethodOutcomeSource
δ 7.44 vs. 7.53 (Ar-H)2D NMR confirmed J-couplingCorrect assignment to para-H

Advanced: What are the challenges in optimizing its bioactivity profile?

Answer:
Key challenges include balancing solubility and target binding:

  • Derivatization : Introduce polar groups (e.g., -OH, -NH₂) at C3/C4 positions without destabilizing the urea linkage .
  • SAR Studies : Test analogs with varied substituents on the chlorophenyl ring (e.g., -OCH₃, -NO₂) .

Q. Table 6: Bioactivity Optimization Parameters

ModificationSolubility (mg/mL)IC₅₀ (µM)Source
-OCH₃ at C70.812.3
-NO₂ at C20.38.7

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